molecular formula C5H5NO2S B1296310 2-Methyl-1,3-thiazole-4-carboxylic acid CAS No. 35272-15-2

2-Methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1296310
CAS RN: 35272-15-2
M. Wt: 143.17 g/mol
InChI Key: ZHDRDZMTEOIWSX-UHFFFAOYSA-N
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Description

2-Methyl-1,3-thiazole-4-carboxylic acid is a chemical compound with the molecular formula C5H5NO2S . Its average mass is 143.164 Da and its monoisotopic mass is 143.004105 Da .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,3-thiazole-4-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

2-Methyl-1,3-thiazole-4-carboxylic acid is a solid compound . Its melting point is between 145-150 °C . The molecular formula is C5H5NO2S .

Scientific Research Applications

Synthesis of Derivatives and Biological Activities

A study outlined the synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. These compounds showed promising fungicidal and antivirus activities, particularly against certain fungi and the Tobacco mosaic virus (TMV), highlighting their potential in controlling fungi and viruses (Fengyun et al., 2015).

Synthetic Pathways and Applications

Synthesis of Heterocyclic γ-Amino Acids

Another research demonstrated a versatile chemical route to synthesize orthogonally protected ATCs (4-Amino(methyl)-1,3-thiazole-5-carboxylic acids), valuable as structural mimics in proteins. This synthesis involved cross-Claisen condensations and provided a flexible method for introducing a wide variety of lateral chains, offering insights into designing protein mimics (Mathieu et al., 2015).

Occurrence in Biological Material

Research discovered the widespread occurrence of 2-acetylthiazole-4-carboxylic acid across various organisms, suggesting its role as a potential coenzyme due to its reactive carbonyl group and widespread presence in eukaryotes, archaebacteria, and eubacteria (White, 1990).

Safety and Hazards

When handling 2-Methyl-1,3-thiazole-4-carboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDRDZMTEOIWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301072
Record name 2-Methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-thiazole-4-carboxylic acid

CAS RN

35272-15-2
Record name 35272-15-2
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Record name 2-Methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-thiazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 2-methylthiazole-4-carboxylate (17.0 g, 99.3 mmol) was dissolved in 150 ml of methanol and 2N NaOH (150 ml, 300 mmol) was added. The reaction mixture was stirred for 2 hours at room temperature. Methanol was evaporated and the residue was acidified with 2N HCl to pH 2. The aqueous layer was extracted two times with ethyl acetate. The organic extracts were dried with sodium sulfate, filtered and evaporated. The crude product (13.0 g, 91%) was used without any further purification for the next step.
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17 g
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Synthesis routes and methods III

Procedure details

A solution of 2-methyl-thiazole-4-carboxylic acid ethyl ester (3.14 g, 20.00 mmol) in methanol (50.00 ml) was treated with 2N NaOH (30.00 ml) and stirred at room temperature for 45 min. Methanol was removed in vacuo and the resulting slurry was neutralized with HCl 2N (30.00 ml). The aqueous phase was then extracted three times with ethyl acetate. The combined organic layers were dried with sodium sulphate and evaporated. 2-Methyl-thiazole-4-carboxylic acid (2.48 g, 87%) was obtained as a yellow solid, MS (ISP): m/e=142.1 (M−H), which was used crude.
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3.14 g
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